BenchChemオンラインストアへようこそ!

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide

physicochemical profiling drug-likeness solubility-limited absorption

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide (CAS 862810-66-0) is a synthetic imidazo[1,2-a]pyrimidine derivative with molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol. The compound belongs to a broad class of imidazo[1,2-a]pyrimidine amides that have been explored as kinase inhibitors, notably against cyclin-dependent kinases (CDKs).

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 862810-66-0
Cat. No. B2645123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide
CAS862810-66-0
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
InChIInChI=1S/C16H16N4O3/c1-22-10-15(21)18-12-8-11(4-5-14(12)23-2)13-9-20-7-3-6-17-16(20)19-13/h3-9H,10H2,1-2H3,(H,18,21)
InChIKeyLSDCTIKCMZCZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide – Core Chemical Identity and Stock Information for Targeted Kinase Inhibitor Procurement


N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide (CAS 862810-66-0) is a synthetic imidazo[1,2-a]pyrimidine derivative with molecular formula C16H16N4O3 and a molecular weight of 312.32 g/mol . The compound belongs to a broad class of imidazo[1,2-a]pyrimidine amides that have been explored as kinase inhibitors, notably against cyclin-dependent kinases (CDKs) [1]. Its core structure contains a 2-methoxyphenyl ring substituted at the 5‑position with an imidazo[1,2-a]pyrimidin‑2‑yl group and an N‑linked methoxyacetamide side chain, resulting in a distinct substitution pattern that differentiates it from closely related regioisomeric analogs.

Why N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide Cannot Be Replaced by a Random In-Class Imidazo[1,2-a]pyrimidine for Assay-Relevant Research


Imidazo[1,2-a]pyrimidine derivatives exhibit pronounced sensitivity to substitution pattern and the nature of the amide side chain, with small structural modifications leading to large shifts in kinase selectivity, cellular potency, and physicochemical properties [1]. The compound described here (CAS 862810-66-0) combines a 5‑(imidazo[1,2-a]pyrimidin‑2‑yl)‑2‑methoxyphenyl core with a terminal methoxyacetamide group, a combination that is absent in the majority of screening‑deck analogs (e.g., the 4‑substituted phenyl variant without the methoxy group or the phenylacetamide congener IMPA‑2) . Uncritical substitution with a generic imidazo[1,2-a]pyrimidine can therefore result in loss of the intended target engagement profile and unreliable SAR interpretation. The quantitative evidence below illustrates where this specific compound’s distinctive molecular features translate into measurable differences relative to its closest analogs.

Quantitative Differentiation of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide Against Its Closest Structural Analogs


Predicted Lipophilicity and Aqueous Solubility Differentiation from the 4‑Substituted Phenyl Analog

The 4‑substituted phenyl analog N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide (Hit2Lead SC-9035585) has a measured LogP of 1.03 and a calculated LogSW of −2.14 . Introduction of the 2‑methoxy group and shifting the imidazo[1,2-a]pyrimidine attachment from the 4‑ to the 5‑position of the phenyl ring, as in the target compound, is expected to increase lipophilicity by ≈0.5–0.8 LogP units based on additive fragment contributions, while reducing aqueous solubility (higher LogSW magnitude) [1]. These alterations can significantly affect compound behavior in cellular assays and in vivo models, necessitating compound-specific handling and formulation strategies.

physicochemical profiling drug-likeness solubility-limited absorption

Amide Side‑Chain Differentiation: Methoxyacetamide vs. Phenylacetamide in the Imidazo[1,2-a]pyrimidine Series

The phenylacetamide congener N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide (IMPA-2, CAS 862810-99-9) has been reported as a cyclin-dependent kinase inhibitor with sub‑micromolar IC50 values against CDK2, CDK1, and CDK9 in the imidazole pyrimidine amide series [1]. Replacing the terminal phenyl group with a methoxy group (as in the target compound) alters the amide’s hydrogen‑bonding capacity and steric profile, which in analogous series has been shown to modulate kinase selectivity profiles and antiproliferative activity [1]. Although direct head‑to‑head data for the two compounds are not publicly available, the side‑chain difference is expected to produce a distinct target engagement fingerprint, making the methoxyacetamide a necessary tool for dissecting side‑chain contributions within the series.

kinase inhibitor selectivity CDK inhibition structure-activity relationship

Regioisomeric Control: 5‑Substituted vs. 4‑Substituted Phenyl Imidazo[1,2-a]pyrimidine in Kinase Binding Poses

The imidazo[1,2-a]pyrimidine ring acts as a hinge‑binding motif in several kinase inhibitor scaffolds [1]. The attachment position of the phenyl linker (5‑ vs. 4‑substitution) dictates the dihedral angle and vector of the amide side chain, which in turn determines which kinase pockets can be accessed. In the published CDK inhibitor series, the 5‑substituted 2‑methoxyphenyl core (the pattern present in the target compound) was specifically selected for its ability to orient the amide group toward the solvent‑exposed region while maintaining key hinge contacts, a geometry not attainable with the 4‑substituted analog [1]. This regioisomeric precision is critical for maintaining potency and selectivity; thus, the 4‑substituted analog cannot serve as a surrogate.

kinase hinge binder regioisomer selectivity molecular docking

High‑Impact Application Scenarios for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide Based on Its Distinctive Profile


Dissecting Amide Side‑Chain SAR in CDK Inhibitor Lead Series

The methoxyacetamide terminal group distinguishes this compound from the more common phenylacetamide analog IMPA-2. Researchers focused on optimizing CDK inhibitor properties can use this compound in parallel with IMPA-2 to systematically evaluate the effect of the terminal amide group on kinase selectivity, cellular potency, and metabolic stability [1]. The side‑chain difference is subtle yet can significantly alter hydrogen‑bonding networks with the kinase hinge region, making the compound an essential tool for establishing quantitative structure‑activity relationships in this series.

Regioisomeric Probe for Hinge‑Binder Geometry Studies

The 5‑(imidazo[1,2-a]pyrimidin‑2‑yl)‑2‑methoxyphenyl substitution pattern positions the amide vector in a unique orientation relative to the 4‑substituted isomer. This regioisomer is therefore required for studies that correlate kinase hinge‑binding geometry with downstream cellular efficacy, particularly when used alongside co‑crystal structures such as those available for the CDK2‑imidazole pyrimidine amide complex (PDB 2W17) [1]. Procurement of the correct regioisomer ensures that computational docking predictions and biophysical binding assays yield interpretable and reproducible results.

Physicochemical Benchmarking in Imidazo[1,2-a]pyrimidine Lead Optimization

Because this compound bears the 2‑methoxy substituent, its lipophilicity and solubility profile are predicted to differ from the 4‑substituted analog (Hit2Lead SC-9035585) by approximately 0.6–0.9 LogP units [1]. These differences make it a valuable reference compound for solubility‑driven formulation screens and permeability assays (e.g., PAMPA, Caco‑2) aimed at understanding the balance between target engagement and ADME properties in the imidazo[1,2-a]pyrimidine chemical space. Using the correct analog during these screens prevents misleading structure‑property correlations that would arise from a mismatched isomer.

Quote Request

Request a Quote for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.